(1R)-2,2-difluorocyclohexan-1-amine

描述

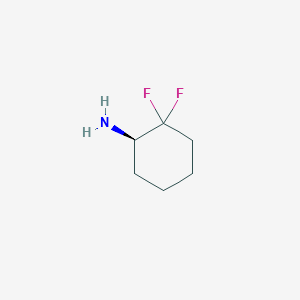

(1R)-2,2-difluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and an amine group The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:

Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Reductive Amination: The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group in (1R)-2,2-difluorocyclohexan-1-amine acts as a nucleophile in substitution reactions. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Secondary amines (e.g., N-methyl derivatives) | |

| Acylation | Acetyl chloride, pyridine, room temperature | Amide derivatives (e.g., N-acetylated products) |

These reactions are typically conducted under mild conditions due to the amine’s high nucleophilicity. Steric hindrance from the cyclohexane ring and electronic effects from fluorine substituents influence reaction rates and regioselectivity.

Salt Metathesis and Acid-Base Reactions

The amine readily forms salts with acids, enhancing solubility and stability. Notable examples:

| Acid | Conditions | Product | Source |

|---|---|---|---|

| Hydrochloric acid | Ethanol, room temperature | This compound hydrochloride | |

| Sulfuric acid | Aqueous medium, stoichiometric ratio | Corresponding sulfate salt |

The hydrochloride salt is particularly stable and widely used in pharmaceutical applications .

Dehydrofluorination and Elimination Reactions

Under strong basic conditions, the fluorine atoms participate in elimination reactions:

| Base | Conditions | Product | Source |

|---|---|---|---|

| NaOH (aqueous) | Reflux, polar solvent (e.g., DMSO) | Cyclohexene derivatives (via HF elimination) | |

| KOtBu | Anhydrous THF, 0°C to room temperature | Alkenes (stereoselectivity influenced by chiral center) |

The reaction mechanism involves β-elimination, with the stereochemistry of the starting material dictating the geometry of the resulting alkene.

Reductive Amination and Condensation

The amine participates in reductive amination with ketones or aldehydes:

| Carbonyl Compound | Reducing Agent/Conditions | Product | Source |

|---|---|---|---|

| Cyclohexanone | NaBH(OAc)₃, DCM, 0°C to RT | N-Cyclohexyl derivatives | |

| Benzaldehyde | Ti(i-PrO)₄, NaBH₄, ethanol | N-Benzylamine analogs |

This method is critical for synthesizing secondary amines with high diastereoselectivity (up to 6:1 dr) .

Complexation and Chelation

The amine’s lone pair enables coordination with transition metals:

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | DCM, room temperature | Catalytic intermediates in cross-coupling | |

| Cu(OTf)₂ | Acetonitrile, reflux | Chelation-assisted C–H activation |

Such complexes are pivotal in asymmetric catalysis and medicinal chemistry .

Oxidation and Stability

While resistant to mild oxidation, harsh conditions lead to degradation:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, heat | Nitro derivatives | |

| Ozone | DCM, -78°C | Ring-opened products |

The fluorine atoms stabilize the cyclohexane ring against radical oxidation pathways.

科学研究应用

Medicinal Chemistry Applications

1. Neurological Disorders

Preliminary studies indicate that compounds structurally similar to (1R)-2,2-difluorocyclohexan-1-amine may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a candidate for further exploration in pharmacological studies.

2. Cancer Research

Research has shown that this compound derivatives can serve as inhibitors for certain cancer-related proteins, such as MDM2 (Murine Double Minute 2). MDM2 is a negative regulator of the p53 tumor suppressor protein, and inhibiting this interaction can reactivate p53 pathways in cancer cells. For instance, modifications of compounds related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines .

Data Tables

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexane with two fluorines | Potential MDM2 inhibitor |

| Compound A | Similar cyclohexane structure | IC50 = 190 nM against SJSA-1 cells |

| Compound B | Contains additional functional groups | Enhanced binding affinity to MDM2 |

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of this compound derivatives, researchers found that certain modifications led to improved binding affinities to MDM2. For example, one derivative exhibited an IC50 value of 0.15 μM against the SJSA-1 osteosarcoma cell line, indicating strong potential for therapeutic use in oncology .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that specific derivatives of this compound achieved lower maximum concentration (Cmax) values compared to traditional compounds. This suggests a longer duration of action and potentially reduced toxicity profiles, making these derivatives suitable candidates for further clinical development .

作用机制

The mechanism of action of (1R)-2,2-difluorocyclohexan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

相似化合物的比较

Similar Compounds

2,2-difluorocyclohexan-1-amine: Lacks the stereochemistry specified by the (1R) configuration.

Cyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

2-fluorocyclohexan-1-amine: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

(1R)-2,2-difluorocyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.

生物活性

(1R)-2,2-difluorocyclohexan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12F2N

- Molecular Weight : 135.17 g/mol

- CAS Number : 1638744-12-3

The compound features a cyclohexane ring with two fluorine atoms at the 2-position and an amine group at the 1-position, contributing to its unique chemical properties.

This compound has been studied for its potential role as a modulator in various biological systems. Its structural characteristics suggest possible interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies indicate that this compound may exhibit:

- Neuroprotective Effects : Research has shown that derivatives of cyclohexanamines can influence mitochondrial function, which is critical in neurodegenerative diseases. The compound's ability to enhance mitochondrial fusion suggests potential therapeutic applications in conditions like Charcot-Marie-Tooth Disease .

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation .

SAR Studies

Structure-activity relationship studies have demonstrated that modifications to the cyclohexane ring can significantly impact biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | None | Moderate neuroprotective effects |

| 4-hydroxy derivative | Hydroxyl group added | Enhanced mitochondrial engagement and stability |

| 4,4-difluoro derivative | Additional fluorine | Reduced mitofusin activation |

These findings underscore the importance of functional groups in determining the pharmacological profile of cyclohexane derivatives.

Neuroprotective Potential

A notable study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound led to a significant reduction in cell death and improved mitochondrial function, suggesting its potential as a neuroprotective agent.

Enzyme Inhibition

In another study focusing on IDO inhibition, this compound exhibited promising results, demonstrating a dose-dependent inhibition of IDO activity. This inhibition is crucial for developing therapies targeting immune modulation in cancer treatment.

属性

IUPAC Name |

(1R)-2,2-difluorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATJLSLKDKAWTG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@@H](C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。